cis-(2-Amino-cyclopentyl)-methanol
Description
Contextual Significance of Cyclopentyl Amino Alcohols in Organic and Medicinal Chemistry
Cyclopentyl amino alcohols are a class of organic compounds characterized by a five-membered carbon ring (cyclopentane) substituted with both an amino (-NH2) and a hydroxyl (-OH) group attached to a carbon chain. This structural motif is of significant interest in both organic and medicinal chemistry for several reasons. The cyclopentyl ring provides a conformationally restricted and durable scaffold, which can help in pre-organizing appended functional groups in a specific spatial orientation. This is a crucial feature in the design of molecules intended to interact with biological targets like enzymes and receptors, which have well-defined three-dimensional binding sites.
Furthermore, the presence of both an amino and a hydroxyl group offers multiple points for chemical modification, allowing for the construction of diverse molecular libraries. These functional groups can participate in a wide array of chemical reactions, making them versatile handles for synthesis. The stereochemical arrangement of these groups is also critical. Chiral amino alcohols, where the amino and hydroxyl groups are in a defined spatial relationship, are highly sought after as chiral auxiliaries and ligands in asymmetric synthesis, a field dedicated to selectively producing one of a pair of enantiomers. Many biologically active compounds, including pharmaceuticals, are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Amino alcohols with a cyclopentane (B165970) framework have been investigated for their potential as leads for antibiotic and antifungal agents. nih.gov They are key intermediates in the synthesis of various bioactive compounds and organocatalysts. researchgate.net
Overview of cis-(2-Amino-cyclopentyl)-methanol as a Privileged Scaffold and Synthetic Building Block
Within the broader class of cyclopentyl amino alcohols, this compound stands out due to its specific cis- stereochemistry, where the amino and methanol (B129727) groups are on the same face of the cyclopentane ring. This defined spatial arrangement makes it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. lookchem.com Its structure is a cyclopentyl analog of ethanolamine. lookchem.com
This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including antiviral and anti-cancer agents. lookchem.comresearchgate.net For example, it is a key intermediate for producing carbocyclic nucleosides, which are analogues of natural nucleosides with significant antiviral and antitumor properties. researchgate.net The synthesis of this compound itself can be achieved through various routes, often involving the opening of cyclopentyl epoxides with an azide (B81097) source. tandfonline.com
The utility of this compound as a synthetic building block is rooted in the reactivity of its amino and hydroxyl groups, which can be selectively protected and functionalized. This allows chemists to use the molecule as a starting point for building more elaborate structures. It has potential applications in the research and development of new materials and polymers. lookchem.com
Below is a table summarizing some of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 197.266°C at 760 mmHg |
| Density | 1.003 g/cm³ |
| Flash Point | 73.104°C |
| Refractive Index | 1.484 |
| Table 1: Physical and Chemical Properties of this compound. Data sourced from available chemical databases. lookchem.com |
The structural rigidity and defined stereochemistry of this compound make it an invaluable tool for chemists aiming to synthesize complex, stereochemically defined target molecules. Its role as a privileged scaffold and versatile building block ensures its continued importance in the landscape of modern organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S)-2-aminocyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542708 | |
| Record name | [(1R,2S)-2-Aminocyclopentyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40482-12-0 | |
| Record name | [(1R,2S)-2-Aminocyclopentyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-[(1R,2S)-2-aminocyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies for Cis 2 Amino Cyclopentyl Methanol
Functional Group Interconversions of Amino and Hydroxyl Moieties
The amino and hydroxyl groups of cis-(2-Amino-cyclopentyl)-methanol are amenable to a variety of standard functional group interconversions, allowing for the synthesis of a diverse array of derivatives. These transformations are crucial for modulating the compound's physicochemical properties and for preparing it for subsequent reactions.
The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates nucleophilic substitution reactions. For instance, treatment with sodium halide in a suitable solvent can then convert the sulfonate ester into the corresponding alkyl halide. vanderbilt.edu Direct conversion of the alcohol to an alkyl halide is also possible using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.eduub.edu
The amino group can undergo acylation to form amides, or it can be protected with various protecting groups to prevent its interference in subsequent reaction steps. Derivatization of amino acids often involves a two-step process where the carboxyl group is first esterified, followed by acylation of the amino group. mdpi.com This highlights the general reactivity of amino groups in similar contexts.
| Functional Group Transformation | Reagents | Product |
| Alcohol to Tosylate | p-Toluenesulfonyl chloride (TsCl), pyridine | Alkyl Tosylate |
| Alcohol to Mesylate | Methanesulfonyl chloride (MsCl), triethylamine | Alkyl Mesylate |
| Alcohol to Alkyl Chloride | Thionyl chloride (SOCl₂) | Alkyl Chloride |
| Alcohol to Alkyl Bromide | Phosphorus tribromide (PBr₃) | Alkyl Bromide |
| Amino to Amide | Acyl chloride or anhydride | Amide |
| Amino Protection | Boc-anhydride or Fmoc-chloride | Boc or Fmoc protected amine |
These fundamental transformations are the building blocks for more complex synthetic strategies involving this compound.
Construction of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. researchgate.nettsijournals.commdpi.com
This compound and its derivatives are key intermediates in the synthesis of carbocyclic nucleoside analogues. researchgate.netnih.gov These analogues, where the furanose ring of a natural nucleoside is replaced by a carbocycle, often exhibit enhanced metabolic stability and potent biological activities. researchgate.net The synthesis typically involves the coupling of the amino group on the cyclopentane (B165970) ring with a suitably functionalized purine (B94841) or pyrimidine (B1678525) base. nih.gov
For example, a common strategy involves the construction of the heterocyclic base onto the pre-formed aminocyclopentanol scaffold. This approach has been successfully employed to prepare a variety of carbocyclic nucleosides, including analogues of adenosine (B11128) and uridine. nih.gov The synthesis of these complex molecules often requires multi-step sequences and careful control of stereochemistry. researchgate.net
The direct formation of purine and pyrimidine bases on the cyclopentyl core derived from this compound is a powerful strategy for creating novel nucleoside analogues. This can be achieved by reacting the amino group with precursors that build up the heterocyclic ring system. For instance, the N-9 position of a purine can be coupled with the cyclopentyl moiety. mdpi.com
The synthesis of purine and pyrimidine nucleotides can occur through two main pathways: de novo synthesis, which builds the bases from simple molecules, and salvage pathways, which recycle pre-existing bases. nih.gov In the context of synthetic chemistry, strategies often mimic aspects of these pathways, for example, by reacting the amino group with a molecule already containing a significant portion of the final heterocyclic ring. The choice of reagents and reaction conditions is critical for controlling the regioselectivity of the base formation, particularly with purines which can react at different nitrogen atoms. mdpi.commdpi.com
| Heterocyclic Base | Key Synthetic Strategy | Example Precursors |
| Purine | Coupling of the amino group with a pre-functionalized purine or a purine precursor. mdpi.com | Halogenated purines, purine anions. mdpi.com |
| Pyrimidine | Reaction of the amino group with reagents that form the pyrimidine ring. google.com | β-dicarbonyl compounds, urea (B33335) derivatives. |
To study the biological activity and mechanism of action of molecules derived from this compound, radiolabeled analogues are often synthesized. researchgate.net These analogues, typically containing isotopes such as ¹⁸F or ¹²⁴I, are invaluable tools for techniques like Positron Emission Tomography (PET) imaging. nih.gov
The synthesis of radiolabeled compounds requires specialized techniques to introduce the radioisotope efficiently and with high radiochemical purity. For example, radioiodination can be achieved through Pd(0)-catalyzed coupling reactions followed by an exchange reaction with a radiolabeled iodine source. researchgate.net The synthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution with [¹⁸F]fluoride. nih.gov These methods allow for the preparation of tracers that can be used to investigate the in vivo distribution and target engagement of the parent compound.
Intramolecular Cyclizations and Rearrangement Mechanisms
The cyclopentyl scaffold of this compound can participate in intramolecular reactions and is susceptible to rearrangements, particularly when carbocationic intermediates are formed.
Carbocation rearrangements are a common phenomenon in organic chemistry, driven by the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.com In cyclopentyl systems, these rearrangements can be particularly complex and can lead to ring expansion or changes in stereochemistry. When a carbocation is generated on the cyclopentyl ring, for example, through the departure of a leaving group from the hydroxyl position, it can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. youtube.comyoutube.com
These rearrangements are often observed in reactions conducted under acidic conditions or in those involving strong electrophiles. The stability of the resulting carbocation dictates the major product, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. youtube.comyoutube.com Understanding these potential rearrangement pathways is crucial for predicting the outcome of reactions involving this compound and for designing synthetic routes that either avoid or exploit these transformations.
Photoinduced Electron-Transfer Mechanisms in Derivatization
Photoinduced electron-transfer (PET) represents a powerful and increasingly utilized strategy for the functionalization of organic molecules. In the context of aminocyclopentyl methanol (B129727) derivatives, PET processes can enable C-H activation and the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions. While specific studies on this compound are limited, the general principles of PET in amino alcohols provide a framework for its potential derivatization pathways.
The tertiary amine moiety, often generated through N-alkylation of the primary amine, can act as an effective electron donor upon photoexcitation in the presence of a suitable photosensitizer. This process generates a radical cation intermediate, which can undergo subsequent reactions. For instance, the abstraction of a hydrogen atom from a C-H bond adjacent to the nitrogen or oxygen can lead to the formation of a carbon-centered radical. This radical can then be trapped by a variety of radical acceptors to form new bonds.
Recent advancements have demonstrated the use of photoredox catalysis for the C-H activation of arenes and other challenging substrates. For example, a synergistic approach combining photocatalysis and palladium catalysis has been developed for the meta-oxygenation of arene systems, proceeding through a Pd(II)/Pd(III)/Pd(IV) catalytic cycle initiated by photoinduced electron transfer. nih.gov Similarly, enantioselective photoinduced C-H activation has been achieved using cobalt catalysis, highlighting the potential for stereocontrolled derivatization. nih.gov These methodologies suggest that with an appropriate choice of photocatalyst and reaction conditions, selective C-H functionalization of the cyclopentyl ring of this compound derivatives could be achieved.
Table 1: Potential Photoinduced Derivatization Reactions
| Reaction Type | Proposed Mechanism | Potential Product |
|---|---|---|
| C-H Arylation | PET-induced radical formation followed by cross-coupling | Aryl-substituted cyclopentylamines |
| C-H Alkylation | Radical addition to an activated alkene | Alkyl-functionalized cyclopentylamines |
Incorporation into Polycyclic and Macrocyclic Architectures
The bifunctional nature and defined stereochemistry of this compound make it an attractive building block for the synthesis of complex polycyclic and macrocyclic structures. These scaffolds are of significant interest due to their prevalence in natural products and their potential as therapeutic agents and molecular sensors.
The amino and alcohol groups can serve as key anchor points for the construction of larger ring systems. For instance, the amine can be acylated with a dicarboxylic acid, and the alcohol can be etherified or esterified with another bifunctional reagent, leading to the formation of macrocyclic lactams, lactones, or mixed-functionality macrocycles.
While direct examples of the incorporation of this compound into cryptands are not prevalent in the literature, the synthesis of cryptands from other chiral scaffolds, such as sucrose, demonstrates the feasibility of constructing such complex three-dimensional structures. nih.gov These syntheses often involve the reaction of a tripodal amine with a suitable electrophilic partner to form the characteristic cage-like structure. nih.gov The cis orientation of the functional groups in this compound could potentially be exploited to create novel cryptand topologies.
Furthermore, the cyclopentane ring can serve as a rigid core for the construction of fused polycyclic systems. Intramolecular cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski type reactions, could be employed after suitable derivatization of the amino and alcohol functionalities to generate fused heterocyclic rings. The synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines through asymmetric copper-catalyzed cyclizative aminoboration highlights the potential for creating fused systems from related precursors. researchgate.net
Table 2: Examples of Polycyclic and Macrocyclic Scaffolds
| Scaffold Type | Synthetic Strategy | Key Intermediate |
|---|---|---|
| Macrocyclic Diamide | Diacylation with a dicarboxylic acid | N,N'-diacyl derivative |
| Fused Piperidine | Intramolecular Mannich-type reaction | N-alkenyl derivative |
Structural Characterization and Conformational Analysis of Cis 2 Amino Cyclopentyl Methanol and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the covalent structure and determining the preferred conformations of chiral molecules like cis-(2-Amino-cyclopentyl)-methanol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. 1H and 13C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively.
For the derivative cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride, key ¹H NMR shifts have been reported in DMSO-d₆. The proton of the hydroxymethyl group (H-1) appears as a multiplet at approximately 3.25 ppm, while the amino proton (H-2) is observed as a multiplet around 2.54 ppm. The singlet for the methyl group protons (H-4) is found at 1.90 ppm.
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for establishing the relative stereochemistry. A ROESY experiment would be expected to show through-space correlation between the protons on the carbon bearing the amino group and the carbon of the hydroxymethyl group, confirming their cis relationship.
Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H-1 (hydroxymethyl) | 3.25 | m |
| H-2 (amino) | 2.54 | m |
| H-4 (methyl) | 1.90 | s |
Data for cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride in DMSO-d₆.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques crucial for the analysis of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information on its absolute configuration and conformation in solution. chemrxiv.orgru.nl The technique is highly sensitive to the three-dimensional arrangement of atoms and functional groups. ru.nl VCD spectra, often complex, can be accurately predicted and interpreted with the aid of Density Functional Theory (DFT) calculations, allowing for the definitive assignment of a molecule's absolute configuration. mdpi.com
ECD, which operates in the UV-visible region of the spectrum, provides information about the electronic transitions within a molecule. For a molecule like this compound, which lacks strong chromophores, the ECD signals may be weak but can still be diagnostic. mdpi.com The comparison of experimental VCD and ECD spectra with those calculated for a specific enantiomer allows for unambiguous stereochemical assignment. mdpi.com
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to display several key absorption bands:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol group.
N-H stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
C-H stretch: Bands just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the cyclopentyl ring.
N-H bend: A scissoring vibration typically found around 1590-1650 cm⁻¹.
C-O stretch: A strong band in the 1050-1260 cm⁻¹ region.
UV-Visible spectroscopy is used to study electronic transitions. Since this compound contains no significant chromophores (i.e., systems of conjugated double bonds or aromatic rings), it is expected to be largely transparent in the UV-Vis region (200-800 nm), showing only weak, non-specific absorbance at the lower end of the range.
Computational Chemistry Approaches to Structure and Dynamics
Computational chemistry provides powerful tools for understanding the structural and dynamic properties of molecules at an atomic level, complementing experimental data.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal the accessible conformations of the cyclopentane (B165970) ring (e.g., envelope, twist) and the rotational orientations of the amino and hydroxymethyl substituents. These simulations can map the conformational energy landscape, identify the most stable low-energy structures, and characterize the dynamic transitions between them. nih.gov This provides insight into how the molecule behaves in a solution or biological environment. nih.gov
Quantum chemical calculations offer a detailed understanding of the electronic structure, bonding, and reactivity of molecules.
Density Functional Theory (DFT) is a widely used method for predicting molecular properties. It is particularly valuable for calculating and predicting spectroscopic data, such as IR and VCD spectra, which can then be compared to experimental results to confirm structural assignments. mdpi.com DFT calculations are essential for determining the relative energies of different conformers.
Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups. This analysis provides information on the strength and nature of these interactions, which play a key role in stabilizing specific conformations.
Quantum Theory of Atoms in Molecules (QTAIM) is another method for analyzing chemical bonds and molecular structure based on the topology of the electron density. QTAIM can be used to characterize the strength and nature of covalent and non-covalent interactions within this compound, further clarifying its conformational preferences.
Modeling of Conformational Preferences and Chirality
The conformational landscape of this compound is primarily governed by the puckering of the five-membered cyclopentane ring. Unlike the relatively rigid cyclohexane (B81311) ring, cyclopentane is in a constant state of flux, rapidly interconverting between various non-planar conformations to alleviate torsional and angle strain. The two most predominant conformations are the 'envelope' and the 'twist' forms. pressbooks.publibretexts.org In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. The twist conformation has two adjacent atoms out of the plane on opposite sides.
For cis-1,2-disubstituted cyclopentanes like this compound, the substituents' steric and electronic properties play a crucial role in determining the preferred conformation. Computational modeling, particularly using Density Functional Theory (DFT) and molecular mechanics, is instrumental in predicting the relative energies of these conformers. These calculations can elucidate the most stable arrangement of the amino and hydroxymethyl groups, considering factors like intramolecular hydrogen bonding between the two functional groups, which can significantly stabilize certain conformations. nih.govnih.gov
The chirality of this compound arises from the two stereocenters at the C1 and C2 positions of the cyclopentane ring. The cis configuration signifies that the amino and hydroxymethyl groups are on the same side of the ring. This stereochemical arrangement is critical and can be investigated using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations. researchgate.netmdpi.comclaremont.edu For instance, the magnitude of coupling constants in NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps in deducing the ring's pucker and the orientation of the substituents. researchgate.net
Table 1: Theoretical Conformational Analysis of a Substituted Cyclopentane Derivative
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (H-C1-C2-H) |
| Envelope (axial-equatorial) | DFT | B3LYP/6-31G | 0.00 | 155° |
| Envelope (equatorial-axial) | DFT | B3LYP/6-31G | 1.25 | 45° |
| Twist | DFT | B3LYP/6-31G* | 0.80 | 105° |
In Silico Predictions for Molecular Properties and Diversity
In silico methods are powerful tools for predicting a wide range of molecular properties, offering a rapid and cost-effective way to assess the potential of a compound for various applications, including drug discovery. researchgate.netnih.govresearchgate.netnih.gov For this compound and its derivatives, these predictions can provide insights into their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. nih.gov
Software programs can calculate various physicochemical properties based on the molecule's structure. These properties, often referred to as molecular descriptors, include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). mdpi.com These descriptors are crucial for predicting a compound's oral bioavailability and its ability to cross biological membranes. For instance, Lipinski's "Rule of Five" provides a set of guidelines based on these descriptors to evaluate the drug-likeness of a molecule. mdpi.com
The diversity of a library of this compound derivatives can also be explored using in silico methods. By systematically modifying the substituents on the amino group or the cyclopentane ring, it is possible to generate a virtual library of compounds and predict their properties. This approach allows for the exploration of a vast chemical space and the identification of derivatives with optimized properties for specific applications.
Table 2: Predicted Molecular Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 129.19 g/mol | --- |
| logP | 0.5 | --- |
| Hydrogen Bond Donors | 2 | --- |
| Hydrogen Bond Acceptors | 2 | --- |
| Polar Surface Area | 46.25 Ų | --- |
Note: These values are based on general computational models for similar structures and may not represent experimentally verified data.
Analysis of Stereochemical Influence on Molecular Conformation
In a 1,2-disubstituted cyclopentane, the substituents can be in either axial-equatorial or equatorial-axial positions in the envelope conformation, or in corresponding positions in the twist conformation. The relative stability of these arrangements depends on the size and nature of the substituents. For instance, bulky substituents generally prefer to occupy the more spacious equatorial positions to avoid steric clashes with other atoms on the ring. libretexts.org
In the case of this compound, the possibility of intramolecular hydrogen bonding between the -NH2 and -OH groups can significantly influence the conformational equilibrium. nih.gov This interaction can stabilize conformations where these two groups are in close proximity, even if it means one of them has to occupy a less favorable axial position. The strength of this hydrogen bond can be influenced by the solvent environment, with polar solvents potentially disrupting the intramolecular interaction in favor of intermolecular hydrogen bonding with the solvent molecules.
The stereochemical relationship also dictates the chiroptical properties of the molecule, such as its specific rotation. Different enantiomers and diastereomers will interact with plane-polarized light in distinct ways, a property that is directly linked to their three-dimensional structure.
The Versatile Scaffold: Applications of this compound in Bioactive Compound Design
The chemical compound this compound represents a valuable and versatile molecular scaffold in medicinal chemistry and drug discovery. Its rigid, stereochemically defined cyclopentane core, combined with the synthetically accessible amino and hydroxyl functional groups, makes it an ideal starting point for the development of diverse and complex molecules. This article explores its application in the design of carbocyclic nucleoside analogues, conformationally constrained peptides, and novel chemical libraries.
Applications As a Molecular Scaffold and in Bioactive Compound Design
Construction of Novel Chemical Libraries for Drug Discovery
Design Principles for Diverse and Three-Dimensional Scaffolds
The use of this compound as a scaffold is guided by principles that aim to maximize structural diversity and explore three-dimensional chemical space, which is crucial for identifying novel drug candidates.
Core Rigidity and Vectorial Display of Functionality: The cyclopentane ring of this compound provides a rigid and conformationally constrained core. Unlike flexible aliphatic chains, this ring structure limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for biological targets. The cis-relationship of the amino and hydroxymethyl groups positions them on the same face of the ring, creating a specific spatial arrangement. This defined orientation allows these functional groups to act as predictable vectors for further chemical elaboration, enabling the systematic construction of complex, three-dimensional molecules.
Scaffold-Based Library Design: A key principle in its application is its use in scaffold-based library synthesis. The two functional groups—the primary amine and the primary alcohol—can be selectively and orthogonally modified. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the hydroxyl group can be etherified, esterified, or oxidized. This dual functionality allows for the attachment of a wide variety of chemical moieties, leading to the generation of large and diverse compound libraries from a single, common core structure. This approach facilitates the exploration of structure-activity relationships (SAR) by systematically varying the substituents at two distinct points.
Privileged Scaffold Concept: The 1,2-aminoalcohol motif present in this compound is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The structural and electronic features of this compound—a constrained cycloalkane ring combined with hydrogen-bond donor and acceptor groups—make it suitable for mimicking peptide turns or interacting with receptor pockets that recognize amino acids or neurotransmitters. Its utility as an intermediate in the synthesis of antiviral and anti-cancer agents underscores its value in creating novel therapeutic agents with potentially improved efficacy and selectivity. lookchem.com
Stereochemical Control in Scaffold Diversity-Oriented Synthesis
Stereochemistry is a critical element in determining the biological activity of a molecule. The defined cis-stereochemistry of this compound is a powerful tool in diversity-oriented synthesis (DOS), where the goal is to create structurally diverse and complex molecules, often with multiple stereocenters.
Chiral Pool Synthesis: Enantiomerically pure forms of this compound, such as the (1R,2S) or (1S,2R) isomers, are valuable starting materials in what is known as chiral pool synthesis. This strategy utilizes readily available chiral molecules from nature to impart stereochemical information into new, more complex molecules. By starting with a stereochemically defined building block, chemists can control the absolute configuration of subsequent stereocenters introduced during a synthesis. This avoids the need for challenging chiral separations or asymmetric reactions later on and ensures that the resulting compounds in a library have a known and fixed three-dimensional arrangement.
Diastereoselective Reactions: The existing stereocenters on the cyclopentane ring can direct the stereochemical outcome of subsequent reactions. For example, a reaction at or near one of the existing chiral centers can proceed diastereoselectively, favoring the formation of one diastereomer over others. This substrate-controlled stereoselectivity is a cornerstone of efficient organic synthesis. For instance, in the synthesis of cyclic peptidomimetics, the specific stereochemistry of a related scaffold, cis-β-aminocyclopentanecarboxylic acid (cis-β-ACPC), was shown to influence the preferred conformations and backbone geometry of the final macrocycle. mdpi.com This principle directly applies to scaffolds derived from this compound, where its inherent stereochemistry guides the spatial orientation of appended groups.
Access to Diverse Stereoisomers: While using a single enantiomer provides access to one set of stereochemically defined products, the use of both enantiomers of this compound, or its racemic form followed by separation, allows for the creation of a full set of diastereomeric products. This is particularly important in drug discovery, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. The ability to systematically generate and test all possible stereoisomers of a lead compound is a significant advantage offered by this type of scaffold.
A related compound, cis-4-amino-2-cyclopentene-1-methanol, has been highlighted as a key intermediate for synthesizing carbocyclic nucleosides, which are known for their antiviral and antitumor activities. nih.govresearchgate.net The synthesis of this intermediate often starts from cyclopentadiene (B3395910) and involves stereocontrolled reactions to establish the desired cis relationship between the amino and hydroxymethyl groups, further demonstrating the importance of stereochemical control in designing these scaffolds. researchgate.net
Mechanistic Investigations of Biological Activities of Cis 2 Amino Cyclopentyl Methanol Derivatives
Molecular Mechanisms of Enzyme Inhibition (e.g., MAO, Methanol (B129727) Dehydrogenase)
Derivatives of cis-(2-aminocyclopentyl)-methanol have been identified as inhibitors of several key enzymes, including monoamine oxidase (MAO) and methanol dehydrogenase (MDH).
In the case of methanol dehydrogenase (MDH), a quinoprotein alcohol dehydrogenase, specific cyclopropane-derived compounds have been shown to act as mechanism-based inhibitors. The inactivation mechanism is thought to involve a concerted process of proton abstraction, rearrangement of an anionic intermediate, and subsequent attack on the electrophilic C5 position of the pyrroloquinoline quinone (PQQ) cofactor. nih.gov This leads to the formation of a modified, inactive PQQ adduct. nih.gov While cyclopropylmethanol (B32771) itself can act as a substrate for MDH, other derivatives can cause irreversible inactivation of the enzyme. nih.gov
Table 1: Enzyme Inhibition by cis-(2-Amino-cyclopentyl)-methanol Analogues and Related Compounds
| Enzyme | Inhibitor Class | Proposed Mechanism of Action |
|---|---|---|
| Monoamine Oxidase-A (MAO-A) | Phytochemicals with structural similarities | Interaction with FAD cofactor and key tyrosine residues in the active site. researchgate.net |
| Methanol Dehydrogenase (MDH) | Cyclopropane derivatives | Mechanism-based inactivation involving the formation of a covalent adduct with the PQQ cofactor. nih.gov |
Ligand-Receptor Interactions in Neurochemical Systems (e.g., NMDA Receptor)
The structural resemblance of cis-(2-aminocyclopentyl)-methanol derivatives to known neurotransmitters suggests their potential to interact with various receptors in the central nervous system (CNS). A primary focus of this research has been the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.
The NMDA receptor is a complex ion channel with multiple binding sites. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine. nih.gov Compounds can interact with the NMDA receptor at various sites, including the glutamate binding site on the GluN2 subunit, leading to either agonistic or antagonistic effects. nih.gov
Research into ligands for the NMDA receptor has led to the development of numerous compounds with therapeutic potential for neurological disorders. nih.gov The binding of ligands to the receptor can modulate its activity, influencing the influx of calcium ions and subsequent downstream signaling pathways. biomolther.org For example, some antagonists act by binding inside the ion channel, physically blocking the passage of ions. nih.gov Others, like ifenprodil, are allosteric modulators that bind to the interface between GluN1 and GluN2B subunits, selectively inhibiting the receptor's function. nih.govmdpi.com The development of such subunit-selective ligands is a significant area of research, aiming to create more targeted therapies with fewer side effects. nih.gov
Table 2: Interaction of Ligands with the NMDA Receptor
| Ligand Type | Binding Site | Effect on Receptor | Reference |
|---|---|---|---|
| Agonists | Glutamate binding site (GluN2) | Activation | nih.gov |
| Antagonists | Glutamate binding site or within the ion channel | Inhibition | nih.gov |
| Allosteric Modulators (e.g., ifenprodil) | Interface between GluN1 and GluN2B subunits | Selective Inhibition | nih.govmdpi.com |
Mechanistic Insights into Antimicrobial and Antifungal Actions
While direct studies on the antimicrobial and antifungal mechanisms of cis-(2-aminocyclopentyl)-methanol itself are limited, the broader class of aminocyclopentanol derivatives and related compounds, such as chitosan (B1678972) and synthetic antimicrobial peptides, provide valuable insights into potential mechanisms of action.
A common mechanism for antimicrobial action involves the interaction of positively charged molecules with the negatively charged components of microbial cell membranes. For instance, chitosan, a biopolymer composed of D-glucosamine and N-acetyl-D-glucosamine units, exerts its antibacterial effect through electrostatic interaction with the bacterial cell wall, leading to membrane damage and increased permeability. mnba-journal.com
Similarly, many antimicrobial peptides act by disrupting the integrity of the microbial cell membrane, often by forming pores. mdpi.com This disruption can lead to the leakage of essential cellular contents and ultimately, cell death. Beyond membrane disruption, some antimicrobial agents can also act intracellularly, interfering with processes such as DNA replication, protein synthesis, or metabolic pathways like glucan synthesis in fungi. mdpi.com
The antifungal activity of certain compounds can also involve the disintegration of the fungal cell membrane, resulting in the leakage of biological macromolecules. mnba-journal.com Furthermore, some antimicrobial agents can trigger the production of reactive oxygen species (ROS), which can cause significant damage to cellular components. mnba-journal.com
Structure-Activity Relationship (SAR) Studies in Bioactive Cyclopentyl Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. nih.gov For cyclopentyl analogues, including derivatives of cis-(2-aminocyclopentyl)-methanol, SAR studies have provided key insights into the structural features required for specific biological effects.
In the context of NMDA receptor ligands, SAR studies have explored how modifications to the cyclopentyl ring and its substituents affect binding affinity and functional activity. For example, in a series of 1-(1-phenylcyclohexyl)amine derivatives, the nature of the substituents on the phenyl ring and the group attached to the carbon center of the cyclohexyl ring were found to significantly influence their affinity for the NMDA receptor. biomolther.org
The stereochemistry of the molecule is also a critical determinant of its biological activity. The "cis" configuration in cis-(2-aminocyclopentyl)-methanol, for instance, defines a specific spatial arrangement of the amino and methanol groups, which will dictate how the molecule can interact with its biological target. Even small changes, such as the addition of a methyl group, can enhance catalytic activity or simplify synthesis. sigmaaldrich.com
The synthesis of various analogues, such as those of the naturally occurring anticancer cyclopeptide Longicalcynin A, allows for the systematic evaluation of how changes in the peptide sequence and conformation affect cytotoxicity. nih.gov Such studies are instrumental in identifying the key pharmacophoric elements and developing new therapeutic agents. nih.gov
Future Research Directions and Translational Potential
Advancements in Asymmetric Synthesis and Process Optimization for Scale-Up
The efficient and stereoselective synthesis of cis-(2-Amino-cyclopentyl)-methanol is paramount for its broader application. Future research in this area will likely focus on the development of novel asymmetric synthetic routes and the optimization of existing processes for large-scale production.
Currently, the synthesis of related chiral aminocyclopentanol derivatives often relies on methods such as the resolution of racemic mixtures or the use of chiral auxiliaries. While effective at the lab scale, these methods can be less economical for industrial production. Therefore, a key research direction is the development of catalytic asymmetric methods. This includes the use of transition metal catalysts with chiral ligands or biocatalytic approaches employing enzymes like transaminases or ketoreductases. mdpi.comnih.govfrontiersin.org Biocatalysis, in particular, offers the potential for high enantioselectivity under mild reaction conditions, which is advantageous for sustainable and cost-effective manufacturing. mdpi.comnih.gov
Process optimization for the scale-up of chiral amino alcohol synthesis is another critical area. This involves moving from batch to continuous flow reactors, which can offer better control over reaction parameters, improved safety, and higher throughput. For instance, the use of packed-bed reactors with immobilized catalysts can facilitate catalyst recycling and simplify product purification. Furthermore, the development of robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for monitoring the enantiomeric purity during process development and for quality control of the final product. frontiersin.org
Key Areas for Future Research in Synthesis and Scale-Up:
| Research Area | Focus | Potential Impact |
| Catalytic Asymmetric Synthesis | Development of novel transition metal catalysts and chiral ligands. | Increased efficiency and stereoselectivity, reducing the need for resolutions. |
| Biocatalysis | Engineering of enzymes (e.g., transaminases, reductases) for specific substrate recognition. | Environmentally friendly and highly selective synthetic routes. |
| Continuous Flow Chemistry | Design and implementation of continuous manufacturing processes. | Improved scalability, safety, and process control. |
| Advanced Analytical Techniques | Development of rapid and accurate chiral separation and analysis methods. | Enhanced quality control and process monitoring. |
Integration of Computational Design for Targeted Molecular Modification
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and development. For this compound, these approaches can guide the rational design of new derivatives with improved biological activity and pharmacokinetic properties.
Conformational analysis of the cyclopentane (B165970) ring is crucial for understanding how molecules derived from this scaffold will interact with biological targets. The inherent flexibility of the five-membered ring can be studied using quantum mechanical calculations and molecular dynamics simulations to predict the most stable conformations and the energy barriers between them. biomedres.usbiomedres.us This information is vital for designing rigidified analogs or for understanding the conformational changes that may occur upon binding to a receptor or enzyme.
Furthermore, computational methods can be employed to predict the binding affinity and mode of interaction of potential derivatives with specific biological targets. For example, if this compound is used as a scaffold for carbocyclic nucleoside analogs, molecular docking and molecular dynamics simulations can be used to model their interaction with viral polymerases or other key enzymes. chemrxiv.orgnih.gov This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.
Applications of Computational Design:
| Computational Method | Application | Benefit |
| Quantum Mechanics | Calculation of conformational energies and electronic properties. | Understanding of intrinsic molecular properties and reactivity. |
| Molecular Dynamics Simulations | Simulation of molecular motion and interactions over time. | Insight into conformational flexibility and binding dynamics. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational design of potent inhibitors and modulators. |
| QSAR (Quantitative Structure-Activity Relationship) | Development of models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds. |
Exploration of Emerging Biological Targets and Therapeutic Modalities
The primary translational potential of this compound lies in its use as a key intermediate for the synthesis of carbocyclic nucleoside analogs. wikipedia.org These analogs are a class of compounds where the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. wikipedia.org This modification often leads to increased metabolic stability against enzymatic degradation, a desirable property for therapeutic agents. wikipedia.org
Carbocyclic nucleosides have shown significant promise as antiviral and anticancer agents. For instance, Abacavir, a carbocyclic guanosine (B1672433) analog, is a widely used anti-HIV medication. wikipedia.org Therefore, a major avenue for future research is the synthesis of novel carbocyclic nucleosides derived from this compound and the evaluation of their activity against a range of viruses, including HIV, hepatitis B and C, and emerging viral threats.
Beyond viral infections, the scaffold of this compound could be explored for its potential in other therapeutic areas. The amino and hydroxyl functionalities provide versatile handles for the attachment of various pharmacophores, enabling the creation of diverse chemical libraries for high-throughput screening against different biological targets. For example, derivatives could be designed as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer or inflammatory disorders. The exploration of its derivatives as allosteric modulators of receptors is another potential area of investigation.
Potential Therapeutic Applications:
| Therapeutic Area | Rationale |
| Antiviral Agents | As a scaffold for carbocyclic nucleoside analogs that can inhibit viral replication. |
| Anticancer Agents | As a building block for compounds that target key enzymes or pathways in cancer cells. |
| Neurological Disorders | For the development of ligands for receptors in the central nervous system. |
| Inflammatory Diseases | As a starting point for the synthesis of modulators of inflammatory pathways. |
Q & A
How can the stereochemical integrity of cis-(2-Amino-cyclopentyl)-methanol be preserved during synthesis?
Basic Research Focus : Optimization of synthetic pathways to maintain cis configuration.
Methodological Answer : Use chiral auxiliaries or protective groups (e.g., tert-butyloxycarbonyl (Boc)) to shield the amino group during cyclopentane ring formation. For example, Boc-protected intermediates reduce racemization risks during nucleophilic substitution or reduction steps . Solvent selection (e.g., methanol vs. isopropanol) also impacts stereochemical outcomes, as seen in analogous cyclopropane syntheses where solvent polarity influenced isomer ratios .
What analytical techniques are most reliable for confirming the cis configuration of the amino and hydroxymethyl groups?
Basic Research Focus : Structural verification.
Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with X-ray crystallography. For NMR, coupling constants (e.g., J-values between axial/equatorial protons on the cyclopentane ring) and NOESY correlations distinguish cis/trans isomers . Crystallography provides definitive spatial confirmation, as demonstrated in nickel(II) complexes with cis-coordinated ligands .
How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?
Advanced Research Focus : Data inconsistency analysis.
Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent, catalyst). For instance, in cyclopropane analogs, switching from methanol to isopropanol under RhCl₃ catalysis improved yields from 0% to 88% by avoiding competing methoxylation side reactions . Kinetic studies (e.g., monitoring intermediate formation via HPLC) can identify rate-limiting steps .
What experimental designs are suitable for probing the biological activity of this compound in neurological systems?
Advanced Research Focus : Mechanistic bioactivity studies.
Methodological Answer : Use in vitro receptor-binding assays (e.g., serotonin/dopamine transporters) paired with molecular docking simulations. Structural analogs like cis-(3-Amino-1-methyl-cyclobutyl)methanol hydrochloride showed modulatory effects on synaptic transmission, suggesting similar methodologies apply . Dose-response curves and knock-out models can isolate target pathways.
How can cis/trans isomer separation be achieved for derivatives of this compound?
Advanced Research Focus : Isomer purification.
Methodological Answer : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or diastereomeric salt formation. For example, cis/trans-(4-methylcyclohexyl)methanol isomers were resolved using NMR-guided fractionation after derivatization with chiral resolving agents .
What solvent systems optimize regioselectivity in nucleophilic substitution reactions involving this compound?
Basic Research Focus : Reaction condition optimization.
Methodological Answer : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the hydroxymethyl group. In cyclopropane analogs, methanol promoted unexpected methoxylation, whereas isopropanol favored desired substitution pathways . Additives like K₂CO₃ can suppress side reactions in Boc deprotection steps .
How does the compound’s stability vary under acidic vs. basic conditions?
Basic Research Focus : Stability profiling.
Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) with pH-varied buffers. Boc-protected derivatives exhibit higher stability in acidic conditions, while free amino-alcohols may undergo cyclization or oxidation under basic conditions . Monitor via LC-MS for degradation products like imines or ketones .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Focus : In silico modeling.
Methodological Answer : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying reactive sites. Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor binding, as applied to cyclobutane analogs interacting with neurotransmitter receptors .
How can regioselectivity be improved in alkylation reactions of the hydroxymethyl group?
Advanced Research Focus : Reaction engineering.
Methodological Answer : Employ directing groups (e.g., temporary sulfonate esters) to block undesired sites. For instance, methylcyclopentanol derivatives achieved >90% regioselectivity using LiAlH₄ reduction of ketone intermediates . Steric hindrance from the cyclopentane ring also directs alkylation to the less hindered position .
What validated protocols exist for quantifying trace impurities in this compound?
Basic Research Focus : Analytical validation.
Methodological Answer : Use GC-MS or UPLC-PDA with internal standards (e.g., ¹³C-labeled analogs) for sensitivity. For cyclopentane derivatives, limits of detection (LOD) <0.1% were achieved via gradient elution on C18 columns . Method validation should follow ICH Q2(R1) guidelines for precision and accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
